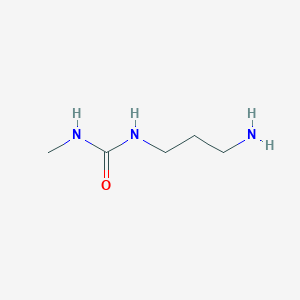
1-(3-Aminopropyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-3-methylurea is an organic compound that contains both an amine group and a urea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with methyl isocyanate under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminopropyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the urea group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)-3-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)-3-methylurea involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)imidazole: Contains an imidazole ring instead of a urea moiety.
(3-Aminopropyl)triethoxysilane: Contains a silane group instead of a urea moiety.
Spermidine: A polyamine with a similar amine group but different overall structure.
Uniqueness
1-(3-Aminopropyl)-3-methylurea is unique due to the presence of both an amine group and a urea moiety, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H13N3O |
|---|---|
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
1-(3-aminopropyl)-3-methylurea |
InChI |
InChI=1S/C5H13N3O/c1-7-5(9)8-4-2-3-6/h2-4,6H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
NTVYKGPYJZTKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


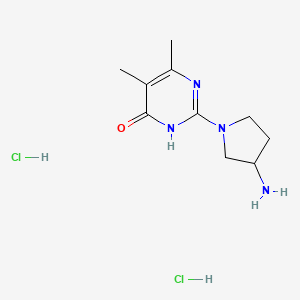
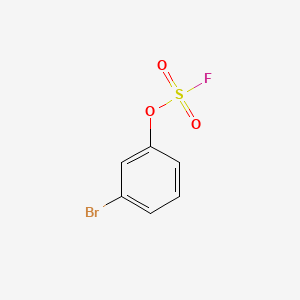
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
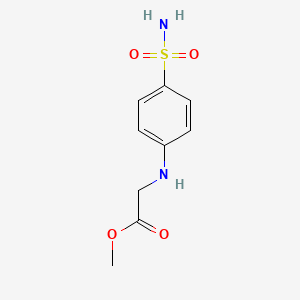
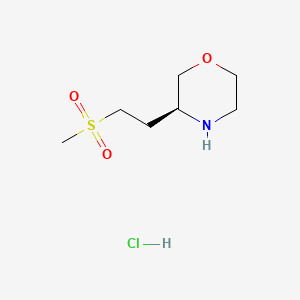
![(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13565770.png)
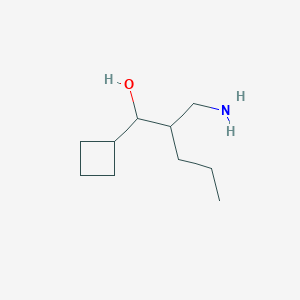

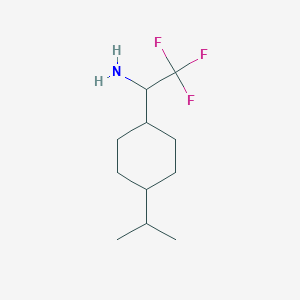
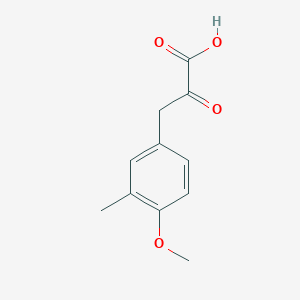
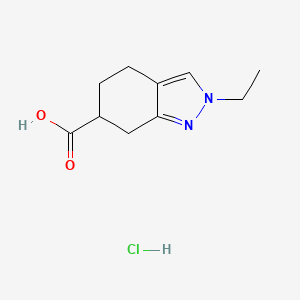
![3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride](/img/structure/B13565804.png)


